N-乙酰-S-乙基-L-半胱氨酸

描述

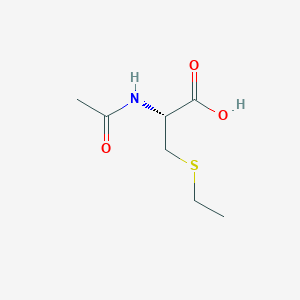

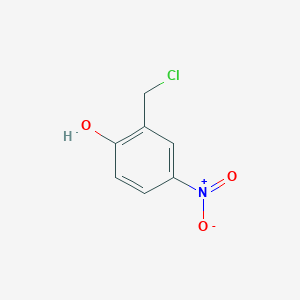

N-Acetyl-S-ethyl-L-cysteine, also known as N-Acetyl-S-ethyl-L-cysteine, is a useful research compound. Its molecular formula is C7H13NO3S and its molecular weight is 191.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Acetyl-S-ethyl-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-S-ethyl-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

眼科学:视网膜保护

NACET已被证明比N-乙酰-L-半胱氨酸(NAC)更有效地防止视网膜色素上皮细胞的氧化损伤。 它与氧化剂反应更快,并增加细胞内还原性谷胱甘肽(GSH)池,后者充当天然抗氧化防御 .

分析化学:分光光度法检测

已开发出一种新的用于测定NACET的流动注射分光光度法。 该方法基于NACET将Cu(II)-配体络合物还原为生色Cu(I)-配体络合物,由于其高采样率和低成本,该方法对质量控制实验室有用 .

神经退行性疾病研究:神经保护潜力

NACET正在接受评估,以了解其在预防认知老化和痴呆中的神经保护潜力。 由于其抗氧化和抗炎活性,它被认为有助于治疗帕金森氏症和阿尔茨海默氏症等神经退行性疾病 .

抗炎研究:炎症和疼痛管理

研究表明,NACET可以减少小鼠利什曼原虫亚马逊种感染等疾病的炎症和疼痛。 它影响氧化应激和炎症的参数,例如细胞因子水平和肥大细胞活化 .

HIV治疗研究:抗病毒特性

据报道,NACET可以抑制HIV复制。 它增加细胞内自由基清除剂的池,并且可以作为微粒体谷胱甘肽转移酶的底物,微粒体谷胱甘肽转移酶在机体抵抗病毒感染中至关重要 .

氧化还原生物学:抗氧化作用

NACET是强效抗氧化剂谷胱甘肽的前体,已被用作抗氧化剂,其中氧化应激是驱动因素。 它已被证明影响预防性、癌前和治疗阶段的肿瘤生长 .

谷胱甘肽代谢:解毒和抗氧化支持

NACET作为谷胱甘肽产生的前体,有助于解毒并支持整体健康。 它在保护机体免受氧化应激和自由基造成的损害方面发挥着至关重要的作用 .

未来方向

N-Acetyl-S-ethyl-L-cysteine has been shown to possess more favorable pharmacokinetic properties than N-acetyl-L-cysteine, both in terms of cellular permeability and bioavailability in vivo . It is able to cross the blood-brain barrier and enhance glutathione in human primary endothelial cells . These properties suggest potential applications in the treatment of various neurological and cardiovascular disorders .

作用机制

Target of Action

N-Acetyl-S-ethyl-L-cysteine (NACET) is a derivative of the amino acid L-cysteine . It is a precursor to the powerful antioxidant glutathione . The primary targets of NACET are the cells where it acts as an antioxidant, reducing oxidative stress .

Mode of Action

NACET interacts with its targets by increasing the levels of glutathione, a potent antioxidant that protects cells from damage by reactive oxygen species (ROS) . It also acts as a free radical scavenger, directly neutralizing harmful radicals in the body .

Biochemical Pathways

NACET affects the glutathione pathway. Glutathione is a tripeptide composed of cysteine, glycine, and glutamic acid. It plays a crucial role in cellular defense against oxidative stress . By increasing the levels of glutathione, NACET enhances the body’s ability to neutralize ROS, thereby protecting cells from oxidative damage .

Pharmacokinetics

The esterification of the carboxyl group of N-acetyl-L-cysteine (NAC) increases its lipophilicity, thus improving its pharmacokinetics . This means that NACET can be more readily absorbed and distributed in the body, enhancing its bioavailability .

Result of Action

The molecular and cellular effects of NACET’s action primarily involve the reduction of oxidative stress. By increasing glutathione levels and acting as a free radical scavenger, NACET protects cells from oxidative damage . This can have a wide range of effects, including the inhibition of protein synthesis, inhibition of DNA replication, and induction of apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NACET. For instance, oxidative stress conditions can enhance the antioxidant activity of NACET . Furthermore, the presence of certain substances, such as lipopolysaccharide (LPS), can increase the cytotoxicity of NACET .

生化分析

Biochemical Properties

N-Acetyl-S-ethyl-L-cysteine functions in the body through a distinct mechanism of action, primarily centered around its role as a precursor to glutathione and its enhanced bioavailability compared to standard N-Acetyl-L-cysteine . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules. For instance, it can inhibit protein synthesis and DNA replication .

Cellular Effects

N-Acetyl-S-ethyl-L-cysteine has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis, a process of programmed cell death .

Molecular Mechanism

The molecular mechanism of action of N-Acetyl-S-ethyl-L-cysteine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its wide range of biochemical and physiological effects .

Temporal Effects in Laboratory Settings

It is known that it has a wide range of effects, including long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-Acetyl-S-ethyl-L-cysteine vary with different dosages in animal models

Metabolic Pathways

N-Acetyl-S-ethyl-L-cysteine is involved in several metabolic pathways. It serves as a precursor to glutathione, a powerful antioxidant in the body . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

属性

IUPAC Name |

(2R)-2-acetamido-3-ethylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVHABSINROVJJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185313 | |

| Record name | L-Cysteine, N-acetyl-S-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31386-36-4 | |

| Record name | L-Cysteine, N-acetyl-S-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031386364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-S-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)

![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)